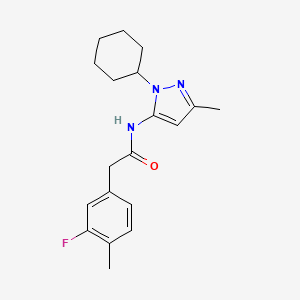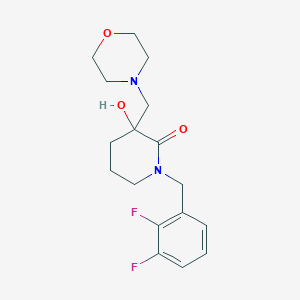![molecular formula C23H29N5O2 B3792981 N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B3792981.png)
N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide
Overview
Description
N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: A simpler indole derivative with carboxylic acid functionality.
1H-indole-3-carboxamide: Another indole derivative with amide functionality.
Uniqueness
N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide is unique due to the presence of both pyrazole and piperidine moieties, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-15(2)10-18-12-21(27-26-18)23(30)28-9-5-6-16(14-28)13-24-22(29)20-11-17-7-3-4-8-19(17)25-20/h3-4,7-8,11-12,15-16,25H,5-6,9-10,13-14H2,1-2H3,(H,24,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXPREZUQGMHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(=O)N2CCCC(C2)CNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B3792898.png)
![(5-fluoro-2-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B3792908.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B3792911.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}cyclohexanecarboxamide](/img/structure/B3792919.png)
![1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3792925.png)

![2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B3792934.png)

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B3792941.png)
![1-methyl-4-[(2-methyl-1,6-naphthyridin-3-yl)carbonyl]-2-piperazinone](/img/structure/B3792953.png)
![ethyl 3-(2-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxylate](/img/structure/B3792960.png)
![1-(4-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B3792961.png)

![6-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3792987.png)
